(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 288617-71-0
VCID: VC0557851
InChI: InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1
SMILES: CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H21NO4
Molecular Weight: 351,4 g/mole

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

CAS No.: 288617-71-0

Cat. No.: VC0557851

Molecular Formula: C21H21NO4

Molecular Weight: 351,4 g/mole

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid - 288617-71-0

Specification

CAS No. 288617-71-0
Molecular Formula C21H21NO4
Molecular Weight 351,4 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid
Standard InChI InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1
SMILES CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Properties

Nomenclature and Structural Information

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, also known as Fmoc-alpha-allyl-L-alanine, is an important building block in peptide chemistry . The compound is identified by CAS number 288617-71-0 and has several alternative names in chemical literature . The molecular formula is C21H21NO4, representing the complex organic structure containing the characteristic Fmoc protecting group attached to a modified amino acid .

The structural representation can be expressed through the SMILES notation: CC@@(NC(=O)OCC1C2=CC=CC=C2C2=C1C=CC=C2)C(O)=O, which encodes the precise three-dimensional arrangement of atoms . The chiral center is designated with the (S) configuration, indicating the specific stereochemistry that is critical for its biological activity and chemical reactivity . The compound features a terminal alkene group (pent-4-enoic component), which provides a reactive site for further chemical modifications and contributes to its utility in various synthetic applications.

Physical and Chemical Properties

The physical and chemical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

PropertyValueReference
Molecular Weight351.4 g/mol
Physical StateSolid
Boiling Point564.2°C (760 mm Hg)
Storage TemperatureFreezer (under -20°C)
SolubilitySoluble in DMF and other polar organic solvents
StabilityRequires inert atmosphere storage
Purity (Commercial)Available at 95-97%

The compound requires careful storage under inert atmosphere in freezer conditions (below -20°C) to maintain its stability and prevent degradation . This sensitivity to environmental conditions is characteristic of many Fmoc-protected amino acids, which can undergo deprotection or other unwanted reactions when exposed to heat, light, or moisture.

Synthesis and Production

SupplierCatalog NumberPurityPackage SizePriceReference
ChemShuttle13587895%1g$300.00
VWR103818-24897%Not specified288 USD
Other suppliersVarious95-97%VariousVariable

The compound is typically supplied in gram quantities, with pricing reflecting its specialized nature and the complexity of its synthesis. Commercial samples generally have purities of 95-97%, which is suitable for most research applications .

Applications in Research and Industry

Role in Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The Fmoc protection strategy is widely employed in peptide chemistry due to its mild deprotection conditions, which are compatible with a variety of functional groups and side chains. The compound's unique features include:

  • The alpha-methyl group introduces conformational constraints in peptides, which can enhance stability against enzymatic degradation and influence secondary structure.

  • The terminal alkene group provides a handle for further modifications through various reactions such as metathesis, hydrogenation, or click chemistry.

  • The compound enables the efficient assembly of complex peptide sequences with enhanced structural and functional properties .

Comparative Analysis

Comparison with R-isomer

The R-isomer of this compound, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid (CAS: 288617-76-5), presents an interesting comparison due to its opposite stereochemistry . Table 3 outlines the key differences between these stereoisomers.

Table 3: Comparison of S and R Isomers of Fmoc-2-amino-2-methylpent-4-enoic acid

PropertyS-isomerR-isomerReference
CAS Number288617-71-0288617-76-5
Optical RotationNegative (-)Positive (+)
Specific Rotation-13° ± 2° (c=1 in DMF)+13° ± 2° (c=1 in DMF)
SMILESCC@@(NC(=O)OCC1C2=CC=CC=C2C2=C1C=CC=C2)C(O)=OC=CCC@@(NC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)C(=O)O
ApplicationsSimilar applications in peptide synthesisSimilar applications in peptide synthesis

Future Research Directions

Based on the current applications and properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, several promising research directions can be identified:

  • Development of novel peptide-based therapeutics with improved pharmacokinetic properties

  • Exploration of new bioconjugation strategies utilizing the terminal alkene functionality

  • Investigation of the conformational effects of this modified amino acid on peptide secondary structure

  • Application in the creation of peptide libraries for drug discovery screening

  • Development of new synthetic methodologies for related unnatural amino acids with diverse side chains

These research avenues could expand the utility of this compound and lead to innovations in peptide science, medicinal chemistry, and biotechnology.

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